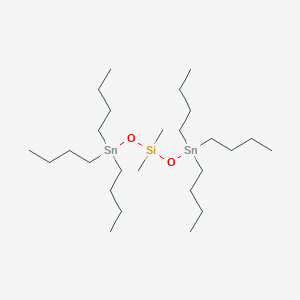
Bis(tri-n-butylstannyloxy)dimethylsilane
Cat. No. B8501712
Key on ui cas rn:
21130-74-5
M. Wt: 670.3 g/mol
InChI Key: AXGCGNQXBRIXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09175141B2
Procedure details


Hexabutyldistannoxane (2 equiv.) was slowly added dropwise with stirring to dimethyldichlorosilane (19), followed by heating to 180° C. for 4 hours and vacuum distillation to give bis(tri-n-butylstannyloxy)dimethylsilane 24. Equimolar amounts of 23 and 24 in THF were stirred at room temperature for 4 hours before cyclosiloxane 25 was isolated by distillation.


Identifiers


|
REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[O:6][Sn:7]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])CCC.Cl[Si:29](Cl)([CH3:31])[CH3:30]>>[CH2:16]([Sn:7]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:8][CH2:9][CH2:10][CH3:11])[O:6][Si:29]([O:6][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH2:18][CH3:19])([CH3:31])[CH3:30])[CH2:17][CH2:18][CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)[Sn](O[Si](C)(C)O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
